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Executive Summary
Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a vertebrate-specific

paralog of the ubiquitous CHC17. While CHC17 is essential for general clathrin-mediated

endocytosis in all eukaryotic cells, CHC22 has evolved a specialized role in intracellular

membrane trafficking, particularly in the formation of the insulin-responsive glucose transporter

4 (GLUT4) storage compartment (GSC) in muscle and adipose tissues. This guide provides a

comprehensive overview of the evolutionary conservation of CHC22, its crucial role in glucose

metabolism, and the experimental methodologies used to elucidate its function. The information

presented is intended to support further research and inform drug development strategies

targeting metabolic diseases.

Evolutionary History and Conservation of CHC22
CHC22 arose from a gene duplication event early in vertebrate evolution, approximately 451–

494 million years ago.[1][2] Its paralog, CHC17, is highly conserved across all eukaryotes and

performs essential housekeeping functions in membrane trafficking.[1][3] In contrast, the

evolutionary trajectory of CHC22 is marked by both strong purifying selection in lineages where

it is retained and independent gene loss in others, highlighting its specialized, non-essential

role in some species.[1][2][4]
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The conservation of the CLTCL1 gene, encoding CHC22, varies across the vertebrate lineage.

While it is retained in many species, it has been lost in at least two independent vertebrate

lineages.[1][5]

Vertebrate Lineage Presence of CLTCL1 Gene Reference

Primates

Human (Homo sapiens) Present [1][2]

Chimpanzee (Pan troglodytes) Present [4]

Rodents

Mouse (Mus musculus) Pseudogene [2][3][6][7]

Rat (Rattus norvegicus) Absent [2]

Cetartiodactyla

Pig (Sus scrofa) Absent [1][2]

Cow (Bos taurus) Absent [1][2]

Sheep (Ovis aries) Absent [1][2]

Porpoise Absent [1][2]

Other Mammals

Little brown bat (Myotis

lucifugus)
Absent [2]

Aves

Chicken (Gallus gallus) Present [3]

Amphibians

Frog (Xenopus tropicalis) Present [3]

Fish

Zebrafish (Danio rerio) Present [3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://archive.connect.h1.co/article/737110979/
https://www.researchgate.net/figure/Co-localization-of-CHC22-and-components-of-the-GLUT4-trafficking-pathway-in-regenerating_fig11_258351126
https://archive.connect.h1.co/article/737110979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://gtr.ukri.org/projects?ref=BB%2FV001221%2F1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://rupress.org/jcb/article-abstract/219/1/e201812135/133472
https://www.protocols.io/view/roadmap-to-the-study-of-gene-and-protein-phylogeny-36wgq77e3vk5/v4
https://www.pubcompare.ai/protocol/2DDh1YwB4C3bMWOeNZr_/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://archive.connect.h1.co/article/737110979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://archive.connect.h1.co/article/737110979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://archive.connect.h1.co/article/737110979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://archive.connect.h1.co/article/737110979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548504/
https://rupress.org/jcb/article-abstract/219/1/e201812135/133472
https://rupress.org/jcb/article-abstract/219/1/e201812135/133472
https://rupress.org/jcb/article-abstract/219/1/e201812135/133472
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Presence and Absence of the CHC22-Encoding Gene (CLTCL1) in Select Vertebrate

Species.

The protein sequence of CHC22 shares a high degree of identity with its paralog, CHC17, yet

key differences are conserved, indicating distinct functional pressures.

Protein Comparison Sequence Identity Reference

Human CHC22 vs. Human

CHC17
85% [2][3][8]

Table 2: Protein Sequence Identity Between Human CHC22 and CHC17.

Functional Role of CHC22 in Glucose Metabolism
In humans, CHC22 is most highly expressed in skeletal muscle and adipose tissue, the primary

sites for insulin-stimulated glucose uptake.[6][9][10] It plays a critical role in the formation of the

GLUT4 storage compartment (GSC), an intracellular reservoir of GLUT4-containing vesicles.

[10][11][12] Upon insulin signaling, these vesicles are mobilized to the plasma membrane,

enabling the rapid uptake of glucose from the bloodstream.[1][9][11]

CHC22-Mediated GLUT4 Trafficking Pathway
CHC22 facilitates the sorting of newly synthesized GLUT4 from the early secretory pathway,

specifically the ER-to-Golgi intermediate compartment (ERGIC), to the GSC.[9][11][12] This

pathway bypasses the Golgi apparatus and involves a series of protein-protein interactions.

Figure 1: CHC22-mediated GLUT4 trafficking pathway.

As depicted in Figure 1, CHC22 interacts with the ERGIC tether p115 and sorting nexin 5

(SNX5) to mediate the budding of vesicles containing GLUT4 from the ERGIC for direct

transport to the GSC.[11] This Golgi-bypass route is distinct from the canonical secretory

pathway and the endocytic recycling pathway for GLUT4.
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Elucidating the evolutionary history and functional role of CHC22 has involved a combination of

computational and experimental approaches.

Experimental Workflow for Evolutionary Analysis
A typical workflow for analyzing the evolutionary conservation of a protein like CHC22 is

outlined below.

Figure 2: Experimental workflow for CHC22 conservation analysis.

Detailed Methodologies
Sequence Retrieval: Obtain the amino acid sequence of human CHC22 from a protein

database (e.g., UniProt). Use this sequence as a query in a BLASTp search against the non-

redundant protein sequences database to identify homologous sequences in other species.

Multiple Sequence Alignment (MSA): Align the retrieved homologous sequences using a

program like ClustalW or MUSCLE, available in software packages such as MEGA

(Molecular Evolutionary Genetics Analysis).[8]

Phylogenetic Tree Construction:

Model Selection: Use the aligned sequences to determine the best-fit model of protein

evolution (e.g., JTT, WAG) based on statistical criteria like the Bayesian Information

Criterion (BIC) or Akaike Information Criterion (AIC) implemented in MEGA.

Tree Inference: Construct the phylogenetic tree using methods such as Maximum

Likelihood (ML) or Neighbor-Joining (NJ) within the MEGA software.

Bootstrap Analysis: Assess the statistical support for the tree topology by performing

bootstrap resampling (e.g., 1000 replicates).

Cell Culture: Culture human skeletal muscle cells (e.g., primary myoblasts or the LHCN-M2

cell line) in appropriate growth medium until they reach 70-80% confluency.

siRNA Transfection:
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Prepare a solution of CHC22-specific small interfering RNA (siRNA) and a non-targeting

control siRNA in a serum-free medium.

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the

same serum-free medium.

Combine the siRNA and transfection reagent solutions and incubate at room temperature

to allow the formation of siRNA-lipid complexes.

Add the complexes to the cells and incubate for 48-72 hours.

Verification of Knockdown: Assess the efficiency of CHC22 knockdown by quantifying mRNA

levels using RT-qPCR and protein levels via Western blotting.

Functional Assays: Perform functional assays, such as insulin-stimulated glucose uptake, to

determine the effect of CHC22 depletion on cellular physiology.

Construct Generation: Clone the human CLTCL1 gene, including its native promoter, into a

suitable vector for generating transgenic mice.

Generation of Transgenic Mice:

Inject the purified DNA construct into the pronuclei of fertilized mouse oocytes.

Implant the injected oocytes into pseudopregnant female mice.

Screen the resulting offspring for the presence of the transgene by PCR analysis of

genomic DNA.

Metabolic Phenotyping:

Monitor body weight, food and water intake, and fasting blood glucose and insulin levels of

the transgenic mice and their wild-type littermate controls.

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess whole-

body glucose homeostasis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze tissue-specific glucose uptake and GLUT4 localization in muscle and adipose

tissue.

Implications for Drug Development
The specialized role of CHC22 in human glucose metabolism makes it a potential target for

therapeutic intervention in metabolic diseases such as type 2 diabetes. Understanding the

evolutionary conservation of CHC22 is crucial, as its absence in common laboratory models

like mice necessitates the use of humanized cell lines or transgenic animals expressing human

CHC22 for relevant preclinical studies.[6][7]

Furthermore, the existence of human-specific allelic variants of CHC22 that affect its function in

GLUT4 trafficking suggests that genetic variation in CLTCL1 may contribute to individual

differences in insulin sensitivity and susceptibility to metabolic disease.[1][2][5] Future drug

development efforts could focus on modulating CHC22 activity or its interactions with other

components of the GLUT4 trafficking machinery to improve glucose homeostasis.

Conclusion
CHC22 represents a fascinating example of evolutionary specialization, having diverged from

its ubiquitous paralog to assume a critical role in a key metabolic pathway in humans and other

vertebrates. Its restricted expression and specialized function, coupled with its variable

conservation across species, underscore the importance of a thorough understanding of its

evolutionary history when studying its role in health and disease. The experimental approaches

outlined in this guide provide a framework for further investigation into the biology of CHC22

and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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